1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-14-6-10-18-12-13-20(15-22(18)27)26-24(29)25-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDPESJRJOXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential biological activities. Its molecular formula is C24H25N3O2, and it has a molecular weight of approximately 387.48 g/mol. This compound has been studied for various pharmacological effects, particularly in the context of cardiovascular health and neuroprotection.
Chemical Structure
The compound features a naphthalene moiety and a tetrahydroquinoline structure, which are known for their diverse biological activities. The urea linkage contributes to its pharmacological properties.
Cardiovascular Effects
Research indicates that compounds with similar structural motifs can inhibit aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. For instance, studies on related compounds have shown potent inhibition of CYP11B2 with IC50 values as low as 14 nM . While specific data on this compound is limited, its structural analogs suggest potential cardiovascular benefits.
Neuroprotective Properties
The tetrahydroquinoline structure is often associated with neuroprotective effects. Compounds in this class have been shown to exhibit antioxidant properties and may protect neuronal cells from oxidative stress. The specific activity of our compound in neuroprotection remains to be fully elucidated but aligns with the trends observed in similar compounds.
Antimicrobial Activity
Although direct studies on the antimicrobial activity of this specific compound are scarce, related naphthalene derivatives have demonstrated antibacterial properties in various assays. This suggests that this compound may also possess some level of antimicrobial activity.
Study 1: Inhibition of Aldosterone Synthase
In a comparative study involving various naphthalene derivatives, significant inhibition of CYP11B2 was observed. The most potent derivative showed an IC50 value of 14 nM while maintaining selectivity over other steroidogenic enzymes . This highlights the potential for similar efficacy in this compound.
Study 2: Neuroprotective Screening
A fragment-based screening approach identified several compounds with neuroprotective capabilities through their interaction with key proteins involved in neuronal survival . Although not specifically tested on our compound, the findings suggest that it could engage similar pathways given its structural characteristics.
Data Overview
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2 |
| Molecular Weight | 387.48 g/mol |
| Potential Biological Activities | Cardiovascular effects |
| Neuroprotection | |
| Antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with two analogs from literature:
Key Observations:
The sulfonyl group in introduces polarity, likely improving solubility compared to alkyl/aryl substituents.
Impact of Tetrahydroquinolinyl Propionyl: Both the target compound and share the 1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl group, which combines a saturated heterocycle (for conformational flexibility) with a propionyl chain (for metabolic resistance to esterase hydrolysis).
Molecular Weight Trends :
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Binding Affinity : The naphthalene moiety may enhance interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs), whereas the sulfonyl group in could favor hydrogen bonding.
- Metabolic Stability : The propionyl group in the target and may slow degradation compared to ester-containing analogs.
Limitations of Current Evidence
- No crystallographic or biochemical data for the target compound are cited in the provided evidence. SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, but their application to this compound remains speculative without explicit studies.
- The analogs and lack detailed activity profiles, limiting mechanistic comparisons.
Preparation Methods
Povarov Cyclization
The Povarov (aza-Diels-Alder) reaction is a key method for constructing tetrahydroquinoline scaffolds.
Ultrasound-Assisted Cyclization
ZnCr₂O₄ nanocatalysts enhance efficiency under ultrasonic irradiation:
Propionylation
The 1-position amine is acylated using propionic anhydride:
- Conditions :
- 1,2,3,4-Tetrahydroquinolin-7-amine, propionic anhydride, triethylamine (TEA) in THF, room temperature (1 h).
- Yield : 34–73%.
Urea Bond Formation
The urea linkage is formed via reaction between the tetrahydroquinoline amine and naphthalen-1-ylmethyl isocyanate.
Isocyanate Coupling
Step 1: Synthesis of Naphthalen-1-ylmethyl Isocyanate
- Procedure :
Step 2: Urea Formation
Carbodiimide-Mediated Coupling
Alternative to isocyanates, using EDCI/HOBt:
- Conditions :
- 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine, naphthalen-1-ylmethylamine, EDCI, HOBt in DMF, 0°C to RT (12 h).
- Yield : ~50–60%.
One-Pot Sequential Synthesis
Combining cyclization, acylation, and urea formation in a single reactor:
- Procedure :
- Povarov cyclization of 7-nitroaniline derivative → in situ hydrogenation → propionylation → urea coupling with naphthalen-1-ylmethyl isocyanate.
- Catalyst : ZnCr₂O₄ nanocatalyst.
- Yield : ~55–60%.
Optimization and Challenges
Regioselectivity in Acylation
Purification
Data Tables
Table 1: Key Reaction Parameters
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea?
- Methodology : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic conditions .
- Step 2 : Propionylation of the tetrahydroquinoline nitrogen using propionic anhydride or acid chloride in the presence of a base (e.g., pyridine) .
- Step 3 : Urea coupling via reaction of the naphthalen-1-ylmethyl isocyanate with the 7-amino group of the tetrahydroquinoline intermediate. This step requires careful stoichiometric control to avoid side products .
- Optimization : Use of microwave-assisted synthesis (e.g., in DMF with Cs₂CO₃) can reduce reaction times and improve yields .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the naphthalene methyl group (δ ~4.5 ppm for –CH₂–) and urea carbonyl (δ ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the tetrahydroquinoline and urea moieties .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., RET kinase) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
- Key Parameters : Solubility in DMSO/PBS and stability under assay conditions must be validated via HPLC before testing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Approach :
- Analog Synthesis : Modify the naphthalen-1-ylmethyl group (e.g., replace with benzyl or phenethyl groups) to study steric effects .
- Propionyl Group Replacement : Substitute with acetyl or trifluoroacetyl groups to assess electronic effects on urea bond stability .
- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends in activity .
Q. What computational methods aid in predicting binding modes?
- Tools :
- Molecular Docking (AutoDock Vina) : Dock the compound into RET kinase (PDB: 2IVU) to identify key interactions (e.g., hydrogen bonds with urea carbonyl) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to evaluate conformational flexibility of the tetrahydroquinoline ring .
- Validation : Overlay docking results with crystallographic data from related urea derivatives (e.g., PDB: 4ZFR) .
Q. How are crystallographic challenges addressed for this compound?
- Crystal Growth : Use slow evaporation in ethyl acetate/hexane mixtures to obtain diffraction-quality crystals .
- Refinement : SHELXL software refines disordered naphthalene or propionyl groups, applying restraints to thermal parameters .
- Data Interpretation : Compare torsion angles with MM2-calculated values to validate low-energy conformations .
Q. How should contradictory data in biological assays be analyzed?
- Case Example : Discrepancies in IC₅₀ values across cell lines may arise from:
- Off-Target Effects : Use siRNA knockdown to confirm target specificity .
- Metabolic Instability : Perform LC-MS/MS stability studies in liver microsomes to identify degradation products .
- Statistical Tools : Apply principal component analysis (PCA) to differentiate assay variability from true biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
